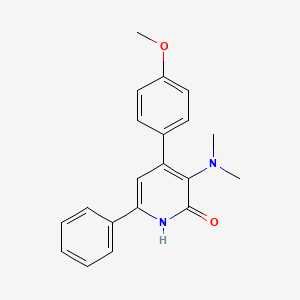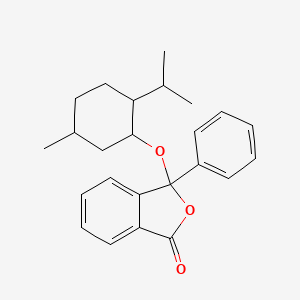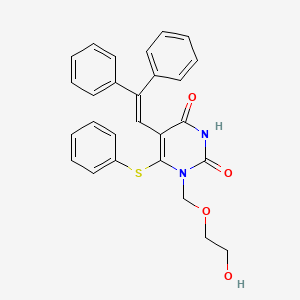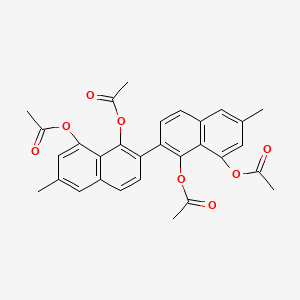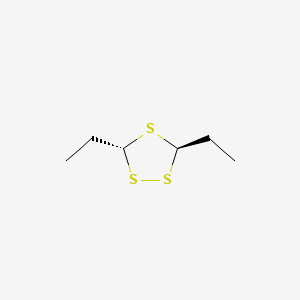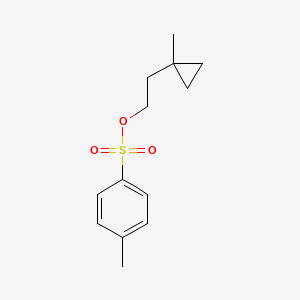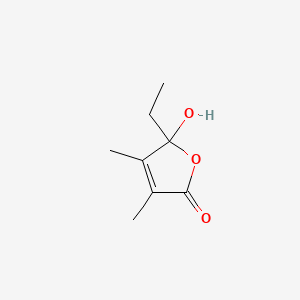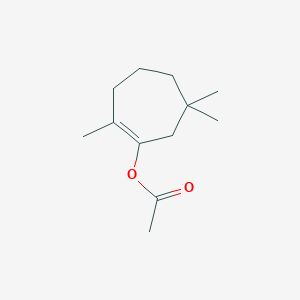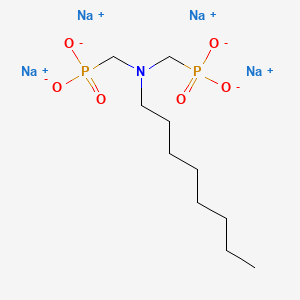
Tetrasodium ((octylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21NNa4O6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The general reaction scheme is as follows:
Reaction of Octylamine with Formaldehyde: Octylamine reacts with formaldehyde to form an intermediate imine.
Addition of Phosphorous Acid: The intermediate imine reacts with phosphorous acid to form the bisphosphonate structure.
Neutralization with Sodium Hydroxide: The final product is neutralized with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process includes:
Mixing Reactants: Octylamine, formaldehyde, and phosphorous acid are mixed in a reactor.
Controlled Heating: The mixture is heated to a specific temperature to facilitate the reaction.
Neutralization: The product is neutralized with sodium hydroxide to form the tetrasodium salt.
Purification: The final product is purified through filtration and drying processes.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Chelation: It can chelate metal ions, forming stable complexes.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the compound.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products Formed
Chelation: Metal ion complexes.
Hydrolysis: Decomposition products, including phosphonic acids.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Tetrasodium ((octylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry and chemical synthesis.
Biology: Employed in biological studies to investigate metal ion interactions.
Medicine: Potential use in medical treatments involving metal ion chelation.
Industry: Utilized in water treatment, detergents, and other industrial processes.
Mechanism of Action
The mechanism of action of tetrasodium ((octylimino)bis(methylene))bisphosphonate involves its ability to chelate metal ions. The compound binds to metal ions through its phosphonate groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and other biological processes that require metal ions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another well-known chelating agent.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with similar properties.
Nitrilotriacetic acid (NTA): A chelating agent used in various applications.
Uniqueness
Tetrasodium ((octylimino)bis(methylene))bisphosphonate is unique due to its specific structure, which provides distinct chelating properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly useful in applications where strong and selective chelation is required.
Properties
CAS No. |
81797-48-0 |
|---|---|
Molecular Formula |
C10H21NNa4O6P2 |
Molecular Weight |
405.18 g/mol |
IUPAC Name |
tetrasodium;N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4Na/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
UAVOQKCTRXBMSE-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


